7-Iodo-3-methylbenzo[d]isoxazole
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Overview
Description
7-Iodo-3-methylbenzo[d]isoxazole is a chemical compound belonging to the class of benzoisoxazoles. It is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 3rd position on the benzo[d]isoxazole ring.
Preparation Methods
The synthesis of 7-Iodo-3-methylbenzo[d]isoxazole typically involves several steps. One common method includes the Suzuki coupling reaction. In this process, the 7-iodobenzo[d]isoxazole-3-amine precursor is reacted with the required boronic acid using palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and sodium carbonate in 1,4-dioxane. The reaction is carried out in a sealed tube and heated in a microwave at 130°C . This method is efficient and yields the desired product with high purity.
Chemical Reactions Analysis
7-Iodo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Metalation Reactions: The compound can participate in metalation reactions, where it reacts with metals like lithium, leading to ring cleavage and the formation of various products.
Scientific Research Applications
7-Iodo-3-methylbenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as supramolecular entities.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Iodo-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, its derivatives have been studied as inhibitors of bromodomains, which are involved in the regulation of gene expression through acetylation of histones . The compound binds to the active site of the target protein, thereby inhibiting its function and affecting the associated biological pathways.
Comparison with Similar Compounds
7-Iodo-3-methylbenzo[d]isoxazole can be compared with other benzoisoxazole derivatives, such as:
3-Amino-benzo[d]isoxazole: Known for its tyrosine kinase inhibitory activity.
5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole: Used in the synthesis of novel ADAM inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6INO |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
7-iodo-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
InChI Key |
XDPNJSWIBUIZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2I |
Origin of Product |
United States |
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